molecular formula C10H19N3O2 B7864687 N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

Cat. No.: B7864687
M. Wt: 213.28 g/mol
InChI Key: SFGZTALXYLAASB-JAVCKPHESA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This chiral molecule features a piperidine ring—a common scaffold in pharmaceuticals—substituted with an acetamide group and a 2-aminopropionyl (also known as alanyl) moiety. The stereochemistry of the compound, denoted by the (S) configuration, is often critical for its biological activity and interaction with specific molecular targets. Piperidine derivatives are extensively investigated for their potential as bioactive molecules. Research indicates that similar structural frameworks are explored for their binding affinity to various enzymatic and receptor targets . For instance, related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been designed and screened as potential inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases . These compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cell-based assays, highlighting the research value of complex piperidine-based structures in immunology and pharmacology . The presence of both amide and amine functional groups in this molecule makes it a versatile building block or intermediate for further chemical synthesis. It can be used in the development of more complex molecular architectures for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGZTALXYLAASB-JAVCKPHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an acetamide functional group, with a stereocenter at the amino acid moiety. This unique structure contributes to its potential interactions with various biological targets, influencing neurotransmitter systems and possibly modulating pain pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of neurotransmitter receptors, including:

  • Opioid receptors : Potentially influencing pain modulation.
  • Dopamine receptors : Implicated in various neuropsychiatric conditions.

The compound's mechanism involves binding to these targets, which may alter their activity and influence biochemical pathways critical for therapeutic effects.

Biological Activity Overview

Research indicates several areas where this compound may exhibit biological activity:

Activity Description
Pain modulationInteraction with opioid receptors may alleviate pain symptoms.
NeuroprotectionPotential protective effects on neuronal cells against damage.
Antidepressant effectsModulation of dopamine pathways could provide therapeutic benefits in depression.

Case Studies and Research Findings

  • Pain Modulation Studies :
    • In vitro assays have demonstrated that compounds structurally similar to this compound can inhibit pain pathways by acting on opioid receptors. These findings suggest a potential for developing analgesic drugs based on this compound's structure.
  • Neuroprotective Effects :
    • A study investigating the neuroprotective properties of piperidine derivatives indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Dopamine Modulation :
    • Research has shown that similar compounds can modulate dopamine receptor activity, which is significant for treating conditions like Parkinson's disease and schizophrenia. The specific binding affinity of this compound to these receptors remains an area for further exploration.

Synthesis and Derivative Studies

The synthesis of this compound typically involves several key steps, including acylation reactions and nucleophilic substitutions. These synthetic methods emphasize chirality and functional group manipulation, which are crucial for enhancing biological activity.

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

  • In vivo studies : To assess the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) studies : To identify modifications that enhance selectivity and potency.

The unique combination of structural elements in this compound positions it as a candidate for drug development aimed at treating pain, neurodegenerative diseases, and psychiatric disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Acetamide Derivatives

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide (CAS Ref: 10-F084791)
  • Structural Difference : Incorporates an N-methyl group on the acetamide nitrogen.
(S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS: 1228948-07-9)
  • Structural Difference: Lacks the 2-aminopropanoyl moiety but retains the N-methyl-acetamide group.
  • Impact: Simplified structure may enhance metabolic stability but reduce specificity for enzymes requiring the aminopropanoyl group for substrate recognition .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0)
  • Structural Difference : Replaces acetamide with a carbamic acid benzyl ester.
  • Impact : The benzyl ester introduces a bulky aromatic group, increasing molecular weight (347.45 g/mol) and likely reducing solubility in aqueous media .

Heterocyclic and Aryl-Substituted Analogues

N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
  • Structural Difference : Features a sulfonamide-piperidine linkage and variable aryl/aralkyl substituents.
  • Biological Activity : Compounds in this series (e.g., 7a-k) demonstrated moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12–85 μM .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide Derivatives (20a-l)
  • Structural Difference: Contains a pyrrolotriazinone heterocycle linked to the acetamide.
  • Biological Activity : These derivatives act as GPR139 agonists, with compound 20a showing 99.4% purity and efficacy in mouse models of social interaction .
  • Comparison : The heterocyclic system introduces planar rigidity, which may enhance receptor binding compared to the flexible piperidine scaffold.

Physicochemical and Pharmacokinetic Properties

Key Data Table

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents Biological Activity Reference
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide 227.30 0.8 ~10 (in DMSO) (S)-2-aminopropanoyl, acetamide Not reported in sources
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide 241.33 1.3 ~8 (in DMSO) N-methyl, (S)-2-aminopropanoyl Not reported in sources
N-Substituted-2''-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a) 378.45 2.5 ~5 (in DMSO) Phenylsulfonyl, piperidine AChE IC₅₀: 32 μM
20a (GPR139 agonist) 394.42 2.8 ~3 (in DMSO) Pyrrolotriazinone, 4-methoxyphenyl GPR139 agonism (in vivo)

Analysis

  • Solubility : Bulky substituents (e.g., benzyl esters) decrease solubility, which may limit bioavailability.
  • Bioactivity: Sulfonamide and heterocyclic groups correlate with enzyme/receptor targeting, whereas the parent compound’s aminopropanoyl group may favor peptide-like interactions.

Q & A

Q. What strategies mitigate batch-to-batch variability in chiral purity during synthesis?

  • In-Process Controls (IPC) : Monitor coupling reaction progress with inline FTIR (amide I band at ~1650 cm⁻¹) .
  • Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid) to enrich (S)-enantiomer .

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